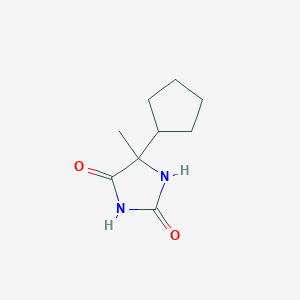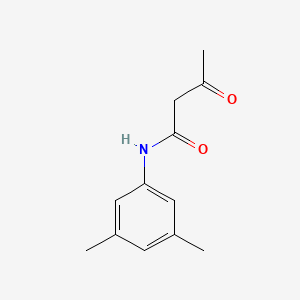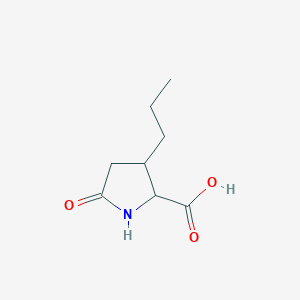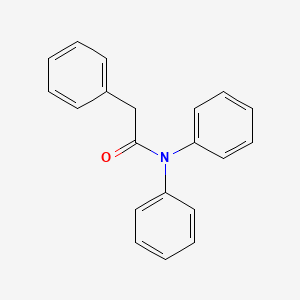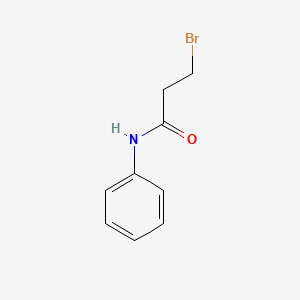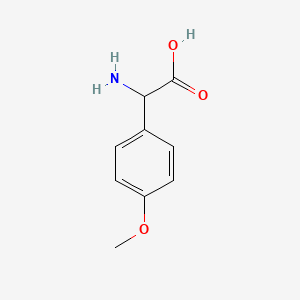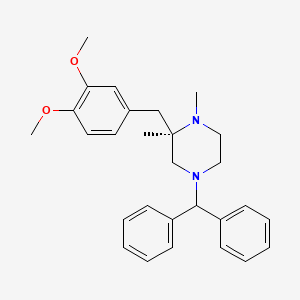
1,1-Dibutylurea
説明
1,1-Dibutylurea, also known as N,N’-dibutylurea, is a chemical compound with the molecular formula C9H20N2O . It falls under the class of urea derivatives and consists of two butyl groups attached to the urea backbone. This compound has various applications in organic synthesis and agricultural chemistry .
Molecular Structure Analysis
The molecular structure of 1,1-Dibutylurea consists of a urea core with two butyl (C4H9) groups attached to the nitrogen atoms. The compound is a colorless liquid with a molecular weight of approximately 172.27 g/mol .
科学的研究の応用
Impact on Photosynthetic Processes
1,1-Dibutylurea, a degradation product of the fungicide benomyl, exhibits significant effects on photosynthetic electron transport in isolated chloroplasts. Research conducted by Querns et al. (1998) found that 1,1-Dibutylurea inhibits photosynthetic oxygen evolution, photo-induced reduction of ferricyanide, and reduction of NADP in chloroplasts. This suggests its potential impact on photosynthetic electron transport, possibly affecting the Q_B protein complex in photosystem II (PSII).
Soil Degradation Studies
Research on the degradation of 1,1-Dibutylurea (DBU) in soils, especially those treated with DBU-fortified benlate fungicides, has been explored by Lee et al. (2004). They found that DBU degradation is primarily microbial and occurs relatively quickly, with half-lives typically less than two weeks under various soil conditions. This indicates that long-term persistence of DBU in soils is unlikely, which is critical for understanding its environmental impact and safety.
Synthesis of 1,3-Dibutylurea
1,1-Dibutylurea also plays a role in the synthesis of 1,3-Dibutylurea, a chemical with various applications. Liu et al. (2014) demonstrated the use of Penicillium expansum lipase-coated magnetic Fe3O4–polymer hybrid hollow nanoparticles as a catalyst for synthesizing 1,3-dibutylurea. This innovative approach indicates the potential for enzymatic catalysis in chemical synthesis involving 1,1-Dibutylurea.
Catalytic Carboxylation Studies
The role of 1,1-Dibutylurea in catalytic processes, particularly the carboxylation of 1-butanamine by CO2, has been investigatedby Sun et al. (2021). They studied the synthesis of N,N'-dibutylurea through the carbonylation of 1-butanamine over MnO2 heterogeneous catalysts. Different polymorphs of MnO2 were used, demonstrating that the lattice structure significantly impacts catalytic activity. This research contributes to the understanding of efficient synthesis methods for N,N'-dibutylurea, highlighting its importance in industrial chemical processes.
Assessment of DBU Formation in Soils
Further research on DBU in soils was conducted by Sassman et al. (2004), focusing on its formation after the application of n-butylisocyanate and benlate fungicides. Their findings indicate that the production and accumulation of DBU in soils are highly unlikely and that any DBU persistence is likely to be short-lived. This study is crucial for understanding the environmental behavior of DBU in agricultural contexts.
特性
IUPAC Name |
1,1-dibutylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-3-5-7-11(9(10)12)8-6-4-2/h3-8H2,1-2H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKKNFLLFBDNPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210928 | |
| Record name | Urea, N,N-dibutyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
619-37-4 | |
| Record name | N,N-Dibutylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 1,1-dibutyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N,N-dibutyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



